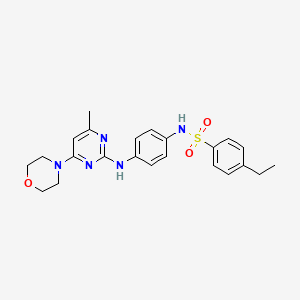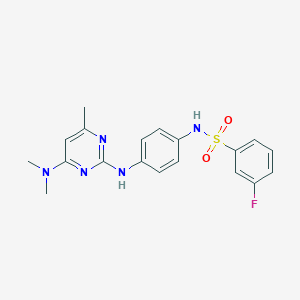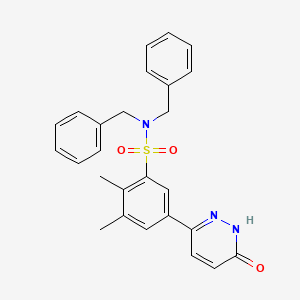
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the hexahydrocinnolin core: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the oxo group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the phenylethyl group: This might involve substitution reactions using phenylethyl halides and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity. This could involve:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming new oxo or hydroxyl groups.
Reduction: Reduction reactions could convert oxo groups to hydroxyl groups or remove double bonds.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(1-PHENYLETHYL)ACETAMIDE: might be compared with other cinnolin derivatives or acetamide compounds.
Unique Features: Its unique structure, particularly the hexahydrocinnolin core and phenylethyl group, could confer distinct properties compared to similar compounds.
List of Similar Compounds
Cinnolin derivatives: Compounds with similar core structures but different substituents.
Acetamide derivatives: Compounds with the acetamide functional group but different core structures.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(14-7-3-2-4-8-14)19-17(22)12-21-18(23)11-15-9-5-6-10-16(15)20-21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,19,22) |
Clé InChI |
VQMUHBWOTMMANK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(3-methoxyphenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235585.png)
![Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11235601.png)


![N-(2-chlorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11235618.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11235628.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235639.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11235643.png)


![2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B11235654.png)

![methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-propyl-1,3-thiazole-4-carboxylate](/img/structure/B11235669.png)
